REACTION_CXSMILES
|
C(O[C:4](=[O:20])[CH2:5][CH2:6][P:7]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.[CH3:21][NH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].C[O-].[Na+]>>[CH3:21][N:22]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:4](=[O:20])[CH2:5][CH2:6][P:7]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCP(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
CNCCCCCCCCCCCCCCCCCC
|
Name
|
sodium methoxide
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were first deoxygenated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with pentane
|
Name
|
|
Type
|
|
Smiles
|
CN(C(CCP(C1=CC=CC=C1)C1=CC=CC=C1)=O)CCCCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |